Lipophilicity Reduction vs. Phenethyl Analog: XLogP3 Difference of 0.92 Units
The target compound (CAS 918481-82-0) possesses a computed XLogP3 of 2.9, compared to a LogP of 3.82 for the closest structural analog, 1-(1-benzothiophen-3-yl)-2-[4-(2-phenylethyl)piperazin-1-yl]ethanone (CAS 918482-25-4), which replaces the 2-ethoxyethyl group with a 2-phenylethyl group on the piperazine ring [1]. This ΔLogP of +0.92 for the phenethyl analog represents a substantially higher lipophilicity. The ethoxyethyl substituent introduces an additional oxygen atom serving as a hydrogen bond acceptor (HBA count 5 vs. not reported for the analog but structurally one fewer), while the phenethyl analog adds an aromatic ring that increases non-polar surface area and LogP [1].
| Evidence Dimension | Lipophilicity (LogP/XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.9 (PubChem computed) |
| Comparator Or Baseline | CAS 918482-25-4 (phenethyl analog): LogP = 3.82 (Chemsrc) |
| Quantified Difference | ΔLogP = +0.92 (comparator more lipophilic); ethoxyethyl O confers additional HBA vs. phenethyl C |
| Conditions | Computed physicochemical properties; PubChem XLogP3 algorithm vs. Chemsrc LogP |
Why This Matters
A LogP difference of nearly one unit materially affects aqueous solubility, membrane permeability, and metabolic clearance predictions—making the target compound a distinct entity for medicinal chemistry optimization and ADME profiling where lower lipophilicity is desired.
- [1] PubChem Compound Summary for CID 59382030, XLogP3 = 2.9, HBA = 5, HBD = 0, MW = 332.46. National Center for Biotechnology Information (2026). View Source
